molecular formula C21H25N3O6S B12164646 methyl N-[4-({3-[(2-methoxyphenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate

methyl N-[4-({3-[(2-methoxyphenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate

Cat. No.: B12164646
M. Wt: 447.5 g/mol
InChI Key: QULPKINWQCUZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[4-({3-[(2-methoxyphenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and a carbamate moiety, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-({3-[(2-methoxyphenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step involves the attachment of the 2-methoxyphenyl group to the piperidine ring, often through a nucleophilic substitution reaction.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with methyl carbamate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbamate or sulfonyl groups, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are typically used under controlled conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines and thiols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Receptor Binding: It can be studied for its potential to bind to specific biological receptors.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways or receptors.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion can provide insights into its potential therapeutic uses.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It serves as a precursor or intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which methyl N-[4-({3-[(2-methoxyphenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-[4-({3-[(2-hydroxyphenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate
  • Methyl N-[4-({3-[(2-chlorophenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate

Uniqueness

Methyl N-[4-({3-[(2-methoxyphenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s ability to participate in specific reactions or interact with biological targets differently compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C21H25N3O6S

Molecular Weight

447.5 g/mol

IUPAC Name

methyl N-[4-[3-[(2-methoxyphenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate

InChI

InChI=1S/C21H25N3O6S/c1-29-19-8-4-3-7-18(19)23-20(25)15-6-5-13-24(14-15)31(27,28)17-11-9-16(10-12-17)22-21(26)30-2/h3-4,7-12,15H,5-6,13-14H2,1-2H3,(H,22,26)(H,23,25)

InChI Key

QULPKINWQCUZCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.